2-[7-[(2,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
Description
2-[7-[(2,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid is a synthetic coumarin derivative characterized by a 2-oxochromen (coumarin) core substituted with a 2,4-dichlorobenzyloxy group at position 7, methyl groups at positions 4 and 8, and an acetic acid moiety at position 2. Coumarin derivatives are widely studied for applications in medicinal chemistry, particularly for their anticoagulant, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
2-[7-[(2,4-dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2O5/c1-10-14-5-6-17(26-9-12-3-4-13(21)7-16(12)22)11(2)19(14)27-20(25)15(10)8-18(23)24/h3-7H,8-9H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMVAULGBWIOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)Cl)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[7-[(2,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound has the molecular formula C20H16Cl2O5 and a molecular weight of 407.24 g/mol. It is characterized by its chromen-2-one core structure, which is substituted with a dichlorophenyl group and an acetic acid moiety. The solubility profile indicates that it is practically insoluble in water but soluble in organic solvents like dichloromethane and methanol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. While detailed mechanisms are still under investigation, preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may modulate the activity of receptors that are critical for various physiological processes.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies suggest that such compounds can inhibit the growth of various bacterial strains, although specific data on this compound's efficacy is limited.
Anticancer Activity
Several studies have explored the anticancer potential of chromenone derivatives. These compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. For instance, derivatives with similar structures have been reported to downregulate key oncogenes and upregulate tumor suppressor genes .
Case Studies
- In Vitro Studies : In a study examining the effects of related chromenone compounds on cancer cell lines, it was found that these compounds could significantly reduce cell viability at concentrations around 50 μM, suggesting a potential IC50 value for further investigation .
- Animal Models : Preliminary animal studies have indicated that similar compounds may reduce tumor growth in xenograft models. Further research is needed to establish the specific effects of this compound in vivo.
Summary of Research Findings
Scientific Research Applications
2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid is a coumarin derivative that is gaining attention in medicinal chemistry for its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Molecular Structure
- The molecular formula is C20H16Cl2O5, with a molecular weight of approximately 385.25 g/mol.
- The compound's structure can be visualized using software like ChemDraw or computational chemistry tools.
Synthesis
The synthesis of 2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid typically involves several key steps. The synthesis may require specific conditions such as temperature control, solvent choice (e.g., ethanol or dimethylformamide), and the use of catalysts like triethylamine or sodium acetate to facilitate reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Reactions
The compound can undergo various chemical reactions typical of carboxylic acids and aromatic compounds.
Another similar compound is 2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid, which has a molecular weight of 407.25 g/mol and the molecular formula C20H16Cl2O5.
Biological Activity
2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid is a synthetic organic compound with a chromenone core structure.
- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria, possibly by disrupting bacterial cell membranes or inhibiting metabolic pathways.
- Anticancer Effects: In vitro studies suggest that it can induce apoptosis in cancer cell lines by activating caspases and modulating apoptotic signaling pathways. For instance, treatment with this compound led to a significant decrease in cell viability in breast cancer cells while sparing normal cells.
Comparison with Similar Compounds
Halogen Substituent Variations
- 3-Fluorophenyl Analog: 2-[7-[(3-Fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid (C₂₀H₁₇FO₅, MW 356.35 g/mol) replaces the 2,4-dichlorophenyl group with a 3-fluorophenyl moiety. ~4.4 for the dichloro analog) .
- 2,6-Dichlorophenyl Analog : 2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid (CAS 858751-48-1, MW 407.2 g/mol) exhibits a positional isomer of the dichloro substitution. The 2,6-dichloro configuration increases steric bulk compared to 2,4-dichloro, which may hinder interactions with planar biological targets (e.g., enzymes or receptors) .
Non-Halogenated Substituents
- 4-Methoxyphenyl Analog: The compound 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid (C₂₄H₂₀O₇, MW 444.41 g/mol) replaces chlorine with a methoxy group.
- 2,5-Dimethylphenyl Analog: 3-[7-[(2,5-Dimethylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid (MW undisclosed) introduces methyl groups instead of halogens, significantly lowering molecular weight and logP while maintaining steric bulk .
Modifications to the Acetic Acid Group
- Methyl Ester Derivative : Methyl {7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate (MolPort-002-247-094) esterifies the acetic acid, rendering it neutral and more lipophilic. This modification enhances cell membrane permeability but requires in vivo hydrolysis to exert bioactivity .
- Sulfanylacetic Acid Derivative: 2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic acid (C₁₁H₁₁Cl₂NO₃S, MW 308.18 g/mol) replaces the oxygen linkage with a sulfur atom, increasing polar surface area (PSA: 72.8 Ų vs.
Core Structure Variations
- Furocoumarin Analogs : Compounds like 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid incorporate a fused furan ring, enhancing rigidity and π-stacking interactions. This structural change improves synthetic complexity but may limit conformational flexibility required for target binding .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 2,6-Dichloro Analog | 3-Fluoro Analog | 4-Methoxyphenyl Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~407.2 | 407.2 | 356.35 | 444.41 |
| logP (Predicted) | 4.4 | 4.5 | 3.8 | 3.2 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 | 7 |
| Rotatable Bonds | 5 | 5 | 5 | 6 |
| Topological Polar Surface Area (Ų) | 72.8 | 72.8 | 72.8 | 97.9 |
Key Observations :
- The 2,4-dichloro substitution maximizes lipophilicity, favoring blood-brain barrier penetration.
- The 4-methoxyphenyl analog’s higher PSA improves aqueous solubility but may limit membrane permeability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[7-[(2,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid, and what critical parameters influence yield?
- Methodological Answer : A typical synthesis involves coupling 2,4-dichlorophenylmethoxy derivatives with chromenone precursors. Critical steps include refluxing with sulfuric acid as a catalyst (ensuring complete esterification), followed by purification via recrystallization. Parameters like reaction time (4+ hours), solvent choice (methanol/ethanol), and stoichiometric ratios of intermediates significantly impact yield. Post-synthesis, vacuum drying and HPLC analysis are recommended to isolate the pure product .
Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen environments.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities and confirm the chromenone core structure .
- HPLC with UV/Vis detection (≥95% purity threshold) to assess impurities from synthetic byproducts.
Q. What preliminary biological screening models are appropriate for assessing its bioactivity?
- Methodological Answer : Begin with in vitro assays :
- Cytotoxicity profiling (e.g., MTT assay on cancer cell lines like HeLa or MCF-7).
- Enzyme inhibition studies (e.g., COX-2 or kinase assays) to identify mechanistic pathways.
- Antimicrobial susceptibility testing (e.g., against Gram-positive/negative bacteria).
Positive results should be validated in in vivo models (e.g., murine xenografts) with dose-response studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodological Answer :
- Substituent modification : Systematically replace the dichlorophenyl, methoxy, or methyl groups with bioisosteres (e.g., trifluoromethyl for methyl) to assess effects on potency.
- Pharmacophore mapping : Use crystallographic data (e.g., hydrogen bonding motifs from X-ray structures) to guide functional group placement .
- In silico docking : Prioritize targets (e.g., kinases, GPCRs) by simulating binding interactions before synthesizing analogs.
Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer :
- Cell line profiling : Compare metabolic activity (e.g., CYP450 expression) and membrane permeability (via P-gp assays) to identify resistance mechanisms.
- Assay standardization : Control variables like serum concentration, incubation time, and seeding density.
- Mechanistic follow-up : Use transcriptomics (RNA-seq) to identify differential gene expression in resistant vs. sensitive lines. Toxicity data from related dichlorophenoxy compounds can provide context for dose adjustments .
Q. What in silico methods predict binding affinities and metabolic stability of this compound?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) : Screen against target proteins (e.g., tubulin, topoisomerases) using force-field scoring.
- QSAR models : Train datasets on logP, polar surface area, and H-bond donors to predict bioavailability.
- ADMET prediction (SwissADME, pkCSM) : Estimate metabolic stability via cytochrome P450 interactions and hepatic extraction ratios. Validate predictions with in vitro microsomal assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., via LC-MS) to identify bioavailability limitations.
- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and target delivery.
- Dose recalibration : Align in vivo dosing with in vitro IC50 values, accounting for protein binding and clearance rates.
Safety and Toxicity Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Waste disposal : Neutralize acidic residues before incineration.
- Acute toxicity screening : Follow OECD guidelines for LD50 determination in rodents. Toxicity profiles of structurally related 2,4-dichlorophenoxyacetic acids should inform risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
